Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate
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Overview
Description
Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group linked to a 2-oxoethoxy group, which is further connected to a 2,4-dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-(2,4-dimethoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active components, which can then interact with enzymes or receptors in biological systems. The specific pathways and targets depend on the context of its application, such as drug development or biochemical research.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Similar structure but lacks the 2-oxoethoxy and 2,4-dimethoxyphenyl groups.
Ethyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 4-(2-(4-methoxyphenyl)-2-oxoethoxy)benzoate: Similar structure but with a single methoxy group on the phenyl ring.
Uniqueness
Methyl 4-(2-(2,4-dimethoxyphenyl)-2-oxoethoxy)benzoate is unique due to the presence of both 2,4-dimethoxyphenyl and 2-oxoethoxy groups, which confer specific chemical and physical properties
Properties
Molecular Formula |
C18H18O6 |
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Molecular Weight |
330.3 g/mol |
IUPAC Name |
methyl 4-[2-(2,4-dimethoxyphenyl)-2-oxoethoxy]benzoate |
InChI |
InChI=1S/C18H18O6/c1-21-14-8-9-15(17(10-14)22-2)16(19)11-24-13-6-4-12(5-7-13)18(20)23-3/h4-10H,11H2,1-3H3 |
InChI Key |
YDNZKRCNYHVUMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)COC2=CC=C(C=C2)C(=O)OC)OC |
Origin of Product |
United States |
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